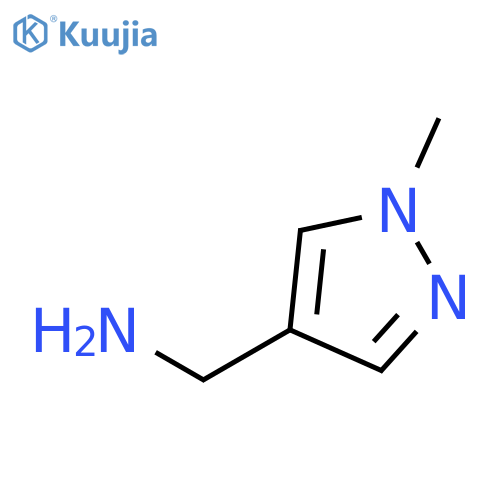

Cas no 400877-05-6 ((1-Methyl-1H-pyrazol-4-yl)methanamine)

(1-Methyl-1H-pyrazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-1H-pyrazol-4-yl)methanamine

- [(1-Methyl-1H-pyrazol-4-yl)methyl]amine

- 4-Aminomethyl-1-methylpyrazole

- (1-Methyl-1H-pyrazol-4-yl)methylamine

- (1-methylpyrazol-4-yl)methanamine

- 1H-Pyrazole-4-methanamine,1-methyl-

- C-(1-Methyl-1H-pyrazol-4-yl)-methylamine

- BB 0253261

- J-514429

- 4-(Aminomethyl)-1-methylpyrazole

- AM20100063

- 1-(1-methyl-1H-pyrazol-4-yl)methanamine

- SY035452

- 400877-05-6

- c-(1-methyl-1h-pyrazol4-yl)methylamine

- FT-0649006

- C-(1-methyl-1h-pyrazol-4-yl)methylamine

- 1-(1-methyl-1H-pyrazol-4-yl)methylamine

- AC-6394

- BL009313

- CYCLOHEPTYLCHLORIDE

- Z317041916

- GS-5652

- 1H-PYRAZOLE-4-METHANAMINE, 1-METHYL-

- EN300-53446

- 4-aminomethyl-1-methyl-1H-pyrazole

- (1n-methylpyrazol-4-yl)methanamine

- PB29175

- AKOS000188667

- CS-0045012

- KFTRXTSNTQSGNE-UHFFFAOYSA-N

- c-(1-methyl-1H-pyrazol-4-yl)-methylamine, AldrichCPR

- A6698

- DTXSID70350029

- MFCD02090924

- SCHEMBL243921

- F2169-0284

- DB-031084

- STK312971

- ALBB-000007

-

- MDL: MFCD02090924

- インチ: 1S/C5H9N3/c1-8-4-5(2-6)3-7-8/h3-4H,2,6H2,1H3

- InChIKey: KFTRXTSNTQSGNE-UHFFFAOYSA-N

- ほほえんだ: NCC1=CN(C)N=C1

計算された属性

- せいみつぶんしりょう: 111.08000

- どういたいしつりょう: 111.079647300 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- ぶんしりょう: 111.15

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- 密度みつど: 1.16

- ふってん: 220 ºC

- フラッシュポイント: 87 ºC

- PSA: 43.84000

- LogP: 0.57910

(1-Methyl-1H-pyrazol-4-yl)methanamine セキュリティ情報

(1-Methyl-1H-pyrazol-4-yl)methanamine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Methyl-1H-pyrazol-4-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218066-1 g |

1-(1-Methyl-1H-pyrazol-4-yl)methanamine; . |

400877-05-6 | 1g |

€101.50 | 2023-02-05 | ||

| abcr | AB218066-10 g |

1-(1-Methyl-1H-pyrazol-4-yl)methanamine; . |

400877-05-6 | 10g |

€441.50 | 2023-02-05 | ||

| Chemenu | CM112522-25g |

1-(1-methyl-1H-pyrazol-4-yl)methylamine |

400877-05-6 | 95%+ | 25g |

$615 | 2023-02-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A86250-1g |

(1-Methyl-1H-pyrazol-4-yl)methanamine |

400877-05-6 | 97% | 1g |

¥276.0 | 2021-09-10 | |

| Chemenu | CM112522-5g |

1-(1-methyl-1H-pyrazol-4-yl)methylamine |

400877-05-6 | 95+% | 5g |

$275 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1043948-25g |

(1-Methyl-1H-pyrazol-4-yl)methanamine |

400877-05-6 | 98% | 25g |

$260 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A86250-250mg |

(1-Methyl-1H-pyrazol-4-yl)methanamine |

400877-05-6 | 97% | 250mg |

¥116.0 | 2021-09-10 | |

| eNovation Chemicals LLC | D490851-1G |

(1-METHYL-1H-PYRAZOL-4-YL)METHANAMINE |

400877-05-6 | 95% | 1g |

$162 | 2023-09-02 | |

| eNovation Chemicals LLC | D595147-10g |

4-Aminomethyl-1-methylpyrazole |

400877-05-6 | 97% | 10g |

$450 | 2024-06-05 | |

| Enamine | EN300-53446-10.0g |

(1-methyl-1H-pyrazol-4-yl)methanamine |

400877-05-6 | 95% | 10g |

$398.0 | 2023-04-30 |

(1-Methyl-1H-pyrazol-4-yl)methanamine 関連文献

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

(1-Methyl-1H-pyrazol-4-yl)methanamineに関する追加情報

Recent Advances in the Application of (1-Methyl-1H-pyrazol-4-yl)methanamine (CAS: 400877-05-6) in Chemical Biology and Pharmaceutical Research

The compound (1-Methyl-1H-pyrazol-4-yl)methanamine, with the CAS number 400877-05-6, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules targeting various diseases. Recent studies have highlighted its potential as a key intermediate in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1-Methyl-1H-pyrazol-4-yl)methanamine in the synthesis of selective JAK1 inhibitors. The researchers successfully incorporated this scaffold into a series of compounds showing nanomolar potency against JAK1 while maintaining excellent selectivity over other JAK isoforms. The structural flexibility of this amine moiety allowed for optimal interactions with the JAK1 ATP-binding pocket, as confirmed by X-ray crystallography studies.

In neuropharmacology, a team from Harvard Medical School reported the use of 400877-05-6 as a precursor for developing novel 5-HT6 receptor antagonists. Their work, published in ACS Chemical Neuroscience, showed that derivatives containing this structural motif exhibited improved blood-brain barrier penetration compared to previous generations of compounds. The lead candidate demonstrated promising cognitive-enhancing effects in animal models of Alzheimer's disease, with minimal off-target activity.

The pharmaceutical industry has also recognized the value of this compound, with several patents filed in 2022-2023 describing its incorporation into drug candidates. Notably, a patent from Pfizer (WO2023055478) discloses a series of (1-Methyl-1H-pyrazol-4-yl)methanamine-containing compounds as potential treatments for inflammatory bowel disease. The disclosed molecules showed remarkable efficacy in reducing colonic inflammation in preclinical models while maintaining a favorable safety profile.

Recent synthetic methodology developments have further enhanced the accessibility of this important building block. A 2023 publication in Organic Process Research & Development described a scalable, cost-effective synthesis route for 400877-05-6, addressing previous challenges in large-scale production. The new process employs continuous flow chemistry techniques, achieving >90% yield with excellent purity, making it more feasible for industrial applications.

Looking forward, the unique properties of (1-Methyl-1H-pyrazol-4-yl)methanamine position it as a valuable scaffold for future drug discovery efforts. Its balanced lipophilicity, hydrogen bonding capacity, and metabolic stability make it particularly attractive for CNS-targeted therapies. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, suggesting that this compound will continue to play a significant role in pharmaceutical innovation.

400877-05-6 ((1-Methyl-1H-pyrazol-4-yl)methanamine) 関連製品

- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)

- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)

- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 17844-23-4(4-Methylene-5-hexen-1-ol)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 2228074-24-4(rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)

- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)